

# SR-4835: A Deep Dive into its CDK12/13 Selectivity Profile

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SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

### **Biochemical Selectivity and Potency**

**SR-4835** demonstrates remarkable selectivity for CDK12 and CDK13 over a broad panel of other kinases. In a screening against over 450 kinases, **SR-4835** showed minimal off-target activity.[3][4] Its potent inhibitory activity against CDK12 and CDK13 is highlighted by low nanomolar IC50 and Kd values.

Table 1: In Vitro Inhibitory Activity of SR-4835



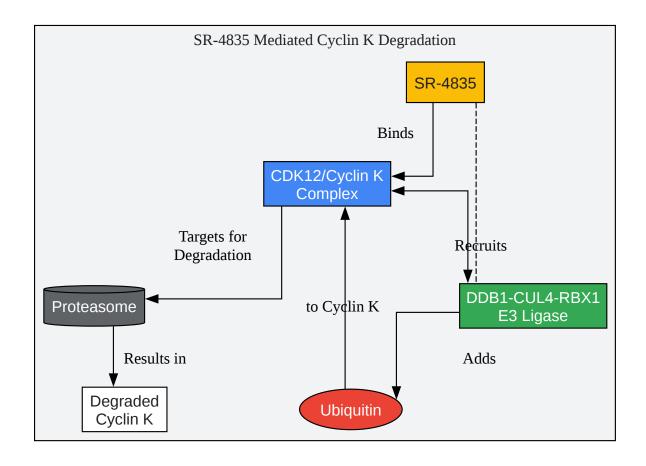
Target	Assay Type	Potency (nM)
CDK12	IC50 (ADP-Glo)	99.0 ± 10.5[4]
Kd (Binding Affinity)	98[1][4]	
CDK13	IC50	4.9[1]
GSK3B	Kd	810[4]
GSK3A	Kd	1200[4]
CDK6	Kd	5100[4]

## Mechanism of Action: An ATP-Competitive Inhibitor and Molecular Glue

**SR-4835** functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK12 and CDK13.[2][3][5] Structural studies have revealed that it interacts with key residues in the kinase hinge region, including Tyr-815, Met-816, and Asp-819 of CDK12.[3]

A unique aspect of **SR-4835**'s mechanism is its function as a "molecular glue."[6][7] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This degradation of Cyclin K is a key contributor to the cellular effects of **SR-4835**.





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Caption: **SR-4835** molecular glue mechanism.

### **Cellular Effects**

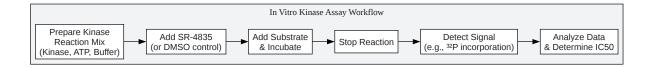
In cellular contexts, **SR-4835**'s inhibition of CDK12/13 leads to several key downstream effects. It suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), with an EC50 of 100 nM in In-Cell Western assays.[3] This disruption of transcriptional regulation leads to decreased expression of core DNA Damage Response (DDR) proteins, such as ATM and RAD51.[1][2] Consequently, **SR-4835** synergizes with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells, particularly in triplenegative breast cancer (TNBC).[1][6]



# Experimental Protocols Radioactive Kinase Assay (for IC50 Determination)

This protocol is adapted from in vitro kinase assays used to characterize SR-4835.[5]

- Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CDK12/CycK or CDK13/CycK kinase (e.g., 0.2 μM), a suitable substrate (e.g., 100 μM pS7-CTD or 50 μM His-c-Myc), and [y-32P]ATP (e.g., 0.2 mM) in kinase assay buffer.
- Inhibitor Addition: Add varying concentrations of SR-4835 (e.g., from 0.1 nM to 1 mM) to the reaction mixtures. Include a DMSO control.
- Initiation and Incubation: Initiate the kinase reaction by adding the substrate. Incubate the reactions for a defined period (e.g., 20-60 minutes) at 30°C.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Spot the reaction mixtures onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [y-32P]ATP.
- Quantification: Measure the amount of <sup>32</sup>P incorporated into the substrate using a scintillation counter or phosphorimager.
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the SR-4835 concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.



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